molecular formula C15H16N2O B112830 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one CAS No. 601514-62-9

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No. B112830
M. Wt: 240.3 g/mol
InChI Key: RGSOMLGEDNNJIO-UHFFFAOYSA-N
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Description

The compound "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one" is a derivative of naphthyridine, a bicyclic structure composed of two fused six-membered rings with nitrogen atoms at positions 1 and 6. This compound is characterized by a tetrahydro modification indicating the saturation of the two rings and a benzyl group attached to the sixth carbon. The naphthyridine derivatives are of significant interest due to their pharmacological properties and potential as intermediates in the synthesis of natural product analogues .

Synthesis Analysis

The synthesis of related naphthyridinone compounds involves multi-step reactions. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers has been developed, which includes an SNAr reaction using chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and lactam ring closure . Another approach for synthesizing benzonaphthyrid

Scientific Research Applications

  • Antioxidant Activity in Lipid Membranes and Low-Density Lipoproteins :

    • A study by Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol. These compounds, including variants of the compound , demonstrated significant antioxidant activity in lipid membranes and low-density lipoproteins. They were found to be superior to alpha-tocopherol in trapping peroxyl radicals and showed potential for good antioxidant characteristics in both membranes and lipoproteins.
  • Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers :

  • Antivertigo Agents Synthesis :

    • The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine was explored by Shiozawa et al. (1984) as potential antivertigo agents. This research is relevant for understanding the chemical modifications and potential therapeutic applications of compounds similar to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one".
  • C-Met Kinase Inhibitors :

    • Wang et al. (2013) discovered that by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, they could create effective c-Met kinase inhibitors. This is significant for medicinal chemistry and the development of targeted therapies.

properties

IUPAC Name

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSOMLGEDNNJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624902
Record name 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

CAS RN

601514-62-9
Record name 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-naphthyridin-1(2H)-one (2.04 g, 13.96 mmol) in acetonitrile (35 mL) was added benzylbromide (1.992 mL, 16.75 mmol). The mixture was heated to reflux. After 2 h the mixture was cooled to rt. The solvent was removed under reduced pressure and the residue was dissolved in EtOH (30 mL) and cooled to 0° C. Sodium borohydride (2.64 g, 69.8 mmol) was added portionwise over 30 min and the mixture was warmed to rt as the ice bath melted. After stirring the reaction mixture overnight at rt, the mixture was carefully acidified to pH=3 with 1N HCl and was stirred for 30 minutes at rt. The solution was concentrated under reduced pressure. The residue was neutralized with sat. aq. NaHCO3 and was extracted with dichloromethane (3×150 mL). The organic solution was concentrated under reduced pressure, and the residue was purified by BIOTAGE® flash chromatography using a 0-10% MeOH in dichloromethane gradient. The fractions containing the expected product were combined and concentrated under reduced pressure to give 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (2.56 g, 10.65 mmol, 76% yield) as a light-yellow solid. LC/MS: m/z 241.08 (M+H)+, 1.362 min (method 1). 1H NMR (500 MHz, DMSO-d6) δ ppm 11.29 (br. s., 1H) 7.31-7.37 (m, 4H) 7.24-7.30 (m, 1H) 7.12 (d, J=6.41 Hz, 1H) 5.89 (d, J=6.71 Hz, 1H) 3.63 (s, 2H) 3.32 (br. s., 2H) 2.62 (t, J=5.80 Hz, 2H) 2.40 (t, J=5.04 Hz, 2H).
Quantity
2.04 g
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reactant
Reaction Step One
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35 mL
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solvent
Reaction Step One
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1.992 mL
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reactant
Reaction Step Two
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2.64 g
Type
reactant
Reaction Step Three
[Compound]
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ice
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0 (± 1) mol
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reactant
Reaction Step Four
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Reaction Step Five

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